ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It’s found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom. It’s a basic component of biologically important compounds and is used in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . Thiophene derivatives can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentasulfide.Molecular Structure Analysis
Pyrazole has a pi-excessive aromatic monocyclic heterocyclic structure with two N-atoms in a 5-membered 1,2-diazole ring . Thiophene has a five-membered ring structure with four carbon atoms and one sulfur atom.Chemical Reactions Analysis
Pyrazole and thiophene derivatives can undergo various chemical reactions. For example, pyrazole can react with alkynes to form pyrazolines . Thiophene can undergo electrophilic substitution, similar to benzene.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of thiophene derivatives can vary widely.Mechanism of Action
The mechanism of action of pyrazole and thiophene derivatives depends on their specific structure and the biological target. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The development of new pyrazole and thiophene derivatives with improved properties and activities is an active area of research. This includes the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles .
Properties
IUPAC Name |
ethyl 2-[[2-(3-nitropyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-2-24-15(21)13-9-4-3-5-10(9)25-14(13)16-12(20)8-18-7-6-11(17-18)19(22)23/h6-7H,2-5,8H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPHORISKUAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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